molecular formula C14H11NO2S B1417932 2-(Phenylsulfonylmethyl)benzonitrile CAS No. 82651-72-7

2-(Phenylsulfonylmethyl)benzonitrile

Cat. No. B1417932
CAS RN: 82651-72-7
M. Wt: 257.31 g/mol
InChI Key: MDVRSLRSVHAHNX-UHFFFAOYSA-N
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Description

2-(Phenylsulfonylmethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO2S . It has a molecular weight of 257.31 g/mol . The compound is also known by other names such as 2-(Benzenesulfonylmethyl)benzonitrile and 2-Cyanobenzyl Phenyl Sulfone .


Synthesis Analysis

A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of 2-(Phenylsulfonylmethyl)benzonitrile can be represented by the canonical SMILES string: C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N . This representation provides a text-based way to describe the structure of the compound.


Physical And Chemical Properties Analysis

The physical state of 2-(Phenylsulfonylmethyl)benzonitrile at 20 degrees Celsius is solid . The compound has a computed XLogP3-AA value of 2.4, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis Methods and Transformations

  • One-Step Synthesis of Benzonitriles : A method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride is described. This reaction can be extended to synthesize corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).

  • Rhodium-Catalyzed Cyanation : Rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines is used to synthesize 2-(alkylamino)benzonitriles. N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is used as the "CN" source in this process (Dong et al., 2015).

  • Base-Induced Decomposition : N-(Phenylsulfonyl)benzohydrazonoyl azide undergoes base-induced decomposition to yield benzonitrile, demonstrating a pathway for the generation of benzonitriles (Ito, Tanaka, & Kakehi, 1982).

Advanced Research Applications

  • Positron Emission Tomography (PET) : [11C]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, a radioligand, is used for the in vivo visualization of the serotonin transporter (SERT) in PET studies (Ginovart et al., 2001).

  • Photocatalytic Reduction : In a study exploring photocatalytic reduction, benzonitrile was reduced to benzylamine in acidic aqueous suspensions of palladium-loaded titanium(IV) oxide, demonstrating the potential of benzonitrile derivatives in photocatalytic applications (Imamura et al., 2013).

  • Polymer Electrolyte for Fuel Cells : Research into sulfonated poly(arylene ether sulfone)s as polymer electrolytes for fuel cells highlights the importance of structural modifications, including the incorporation of benzonitrile, to impact properties like proton conductivity and fuel cell performance (Kim et al., 2006).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(benzenesulfonylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRSLRSVHAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659949
Record name 2-[(Benzenesulfonyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonylmethyl)benzonitrile

CAS RN

82651-72-7
Record name 2-[(Benzenesulfonyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonylmethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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